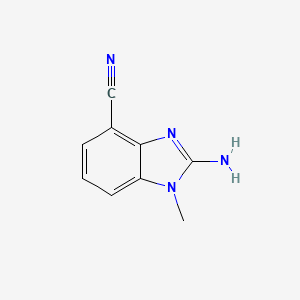

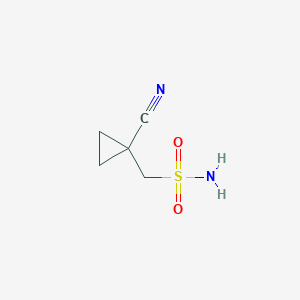

![molecular formula C16H24N2O4 B1378762 2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid CAS No. 1461708-17-7](/img/structure/B1378762.png)

2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known by its CAS number 1461708-17-7, has a molecular weight of 308.37 and a molecular formula of C16H24N2O4 . It is used for research purposes .

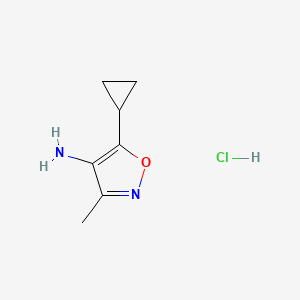

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group, a tert-butoxy carbonyl group, and an acetic acid group . The exact structure would need to be determined through methods such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 308.37 and a molecular formula of C16H24N2O4 . Other properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique

Comprehensive Analysis of 2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid Applications

- The compound is used to create room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These ionic liquids serve as starting materials in dipeptide synthesis, utilizing common coupling reagents .

- In organic synthesis, the tert-butoxy radical derived from the compound can be involved in the thermal homolytic scission of tert-butyl perbenzoate (TBPB), facilitating the generation of other radicals necessary for further chemical reactions .

- The tert-butyloxycarbonyl (Boc) group from the compound is utilized as a protective group in peptide synthesis, allowing for the safe incorporation of amino acids into peptide chains without unwanted side reactions .

- The compound’s Boc group can be effectively removed under certain conditions, such as in the presence of an ionic liquid, which provides a medium for high-temperature organic reactions and potential extraction and purification processes .

- The tert-butyl disulfide-protected amino acids, related to the compound’s protective group, can be used for synthesizing lactam cyclic peptides under mild and metal-free conditions .

Ionic Liquids Synthesis

Radical Transfer in Organic Synthesis

Peptide Synthesis

Deprotection of Amino Acids

Synthesis of Lactam Cyclic Peptides

Electrochemical Applications

Mécanisme D'action

Target of Action

Similar compounds with tert-butoxycarbonyl (boc) protection are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.

Mode of Action

Compounds with a boc-protected amino group are typically used in peptide synthesis, where the boc group serves as a protective group for the amino group during synthesis . The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Biochemical Pathways

Given its potential role in peptide synthesis, it may be involved in the formation of peptide bonds, which are crucial in the creation of proteins .

Result of Action

If used in peptide synthesis, the compound could contribute to the formation of new peptide bonds and thus the creation of proteins .

Action Environment

The stability and reactivity of boc-protected compounds can be influenced by factors such as ph and temperature .

Propriétés

IUPAC Name |

2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)17-9-10-18(12-14(19)20)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,17,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRVLSFAHIZBQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B1378682.png)

![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)

![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)